1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-nitrophenyl)thiourea
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Overview
Description
N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA typically involves multiple steps, starting from the preparation of the pyrazole rings. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity . Additionally, the nitrophenyl group can participate in electron transfer reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Shares a similar pyrazole structure but differs in the presence of a chloro and isoquinolin group.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide moiety and an indole ring, showing similar biological activities.
Uniqueness
N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA is unique due to its dual pyrazole rings and nitrophenyl group, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological effects .
Properties
Molecular Formula |
C16H17N7O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C16H17N7O2S/c1-2-21-9-12(7-17-21)10-22-11-14(8-18-22)20-16(26)19-13-3-5-15(6-4-13)23(24)25/h3-9,11H,2,10H2,1H3,(H2,19,20,26) |
InChI Key |
NSGUPDDHDOXBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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